Nucleophilic Aromatic Substitution Reactivity: Bromo vs. Chloro in Aminolysis
In a systematic study of halogenopyrimidine aminolysis, the 4-bromopyrimidine analogue consistently displayed the shortest half-completion time (t₁/₂), exceeding the reactivity of the 4-chloro congener by approximately three-fold across multiple amine nucleophiles [1]. This rate advantage is attributed to the lower C–Br bond dissociation energy and superior leaving-group ability of bromide relative to chloride in the Meisenheimer intermediate. Conversely, the 4-iodo analogue showed intermediate reactivity, and the 4-fluoro analogue was unreactive under the same conditions.
| Evidence Dimension | Relative SNAr aminolysis rate (t₁/₂ comparison) |
|---|---|
| Target Compound Data | Bromopyrimidine: fastest reactivity in series (t₁/₂ shortest) |
| Comparator Or Baseline | Chloropyrimidine: slowest reactivity in series (t₁/₂ longest); ~3-fold rate difference |
| Quantified Difference | Bromopyrimidine approximately 3-fold more reactive than chloropyrimidine; difference reported as 'greatest difference in rate is only about three-fold' |
| Conditions | Aminolysis with isopentylamine and 1,4-dimethylpentylamine; 2-halogeno- and 4-halogeno-2,6-dimethyl-pyrimidine series; J. Chem. Soc. C, 1971 |
Why This Matters
For synthetic programs requiring rapid, high-yielding amine installation at the 4-position, the bromo derivative offers a measurable kinetic advantage over the chloro analog, reducing reaction time and potentially minimising thermal degradation of sensitive substrates.
- [1] Arantz, B.W. and Brown, D.J., Pyrimidine Reactions. Part XXII. The Relative Reactivities of Some Corresponding Chloro-, Bromo-, and Iodo-pyrimidines in Aminolysis, J. Chem. Soc. C, 1971, 1889–1891. View Source
